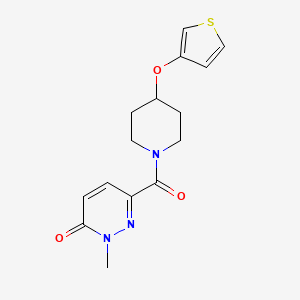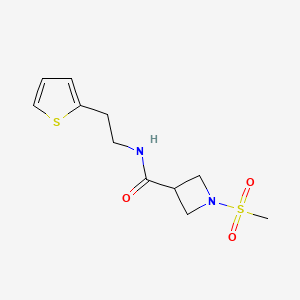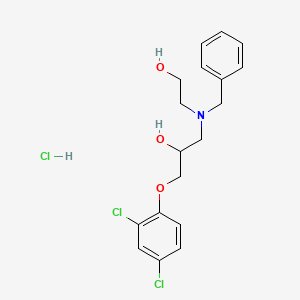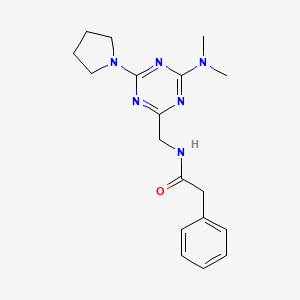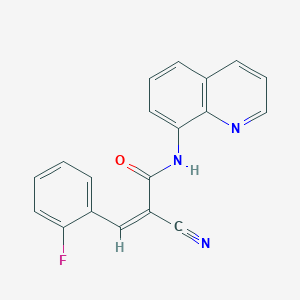
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is a useful research compound. Its molecular formula is C19H12FN3O and its molecular weight is 317.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Anti-Cancer Activity
(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide and its derivatives have been evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds in this category, including related acrylamide derivatives, showed higher activity than the reference drug doxorubicin, highlighting their potential as anti-cancer agents (Ghorab & Alsaid, 2015).
2. Chemosensor Applications
Certain derivatives of this compound have been used as chemosensors. For example, a fluorescent sensor incorporating a quinoline group has been developed for detecting zinc ions (Zn2+). This sensor demonstrated excellent selectivity and sensitivity, providing a tool for monitoring Zn2+ in living cells and aqueous solutions (Li et al., 2014).
3. Corrosion Inhibition
Acrylamide derivatives, similar in structure to this compound, have been studied for their effectiveness as corrosion inhibitors. These compounds showed significant inhibition effects on copper in nitric acid solutions, suggesting their utility in industrial applications (Abu-Rayyan et al., 2022).
4. Light Harvesting in Solar Cells
Related compounds have been explored for their role in enhancing light harvesting in dye-sensitized solar cells. These studies are crucial for the development of more efficient solar energy technologies (Wang et al., 2005).
5. Prostate Cancer Research
Similar quinolinyl acrylate derivatives have been investigated for their efficacy against human prostate cancer cells, both in vitro and in vivo. These studies contribute to the understanding and potential treatment of prostate cancer (Rodrigues et al., 2012).
6. Herbicidal Activity
Certain cyanoacrylate compounds have demonstrated promising herbicidal activities, providing potential new approaches for agricultural weed management (Wang et al., 2004).
7. Fluorescence Imaging
Derivatives of this compound have been used in developing fluorescent probes for imaging applications, such as monitoring Zn2+ levels in biological systems (Nolan et al., 2005).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(2-fluorophenyl)-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O/c20-16-8-2-1-5-14(16)11-15(12-21)19(24)23-17-9-3-6-13-7-4-10-22-18(13)17/h1-11H,(H,23,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOAOEAJRMOTKS-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)
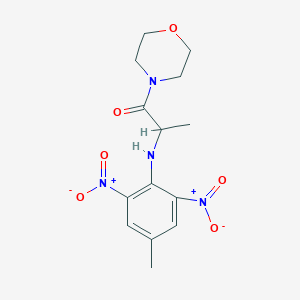
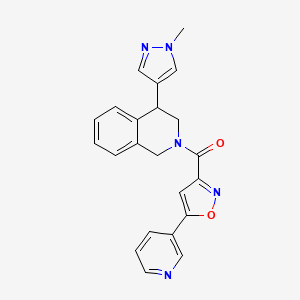

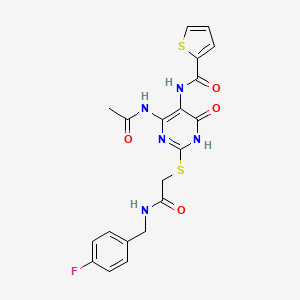

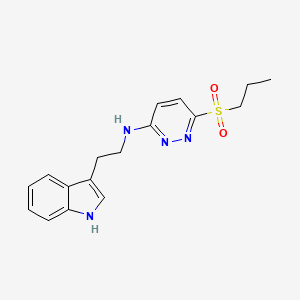

![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
